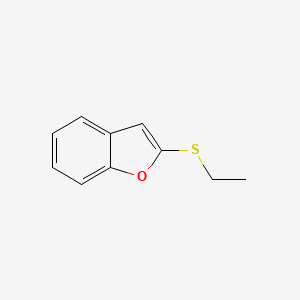
1H-Pyrrole, 1-(1-methylethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-(1-methylethenyl)- is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of an isopropenyl group attached to the nitrogen atom of the pyrrole ring. The molecular formula of 1H-Pyrrole, 1-(1-methylethenyl)- is C7H9N.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 1-(1-methylethenyl)- can be achieved through various synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial production methods may involve the use of catalytic processes to enhance yield and efficiency. The specific conditions and catalysts used can vary depending on the desired purity and scale of production.
Análisis De Reacciones Químicas
1H-Pyrrole, 1-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring can be replaced by other substituents using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of pyrrole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted pyrroles.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-(1-methylethenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-(1-methylethenyl)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
1H-Pyrrole, 1-(1-methylethenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-methyl-: This compound has a methyl group attached to the nitrogen atom instead of an isopropenyl group. It exhibits different chemical reactivity and applications.
1H-Pyrrole, 1-(phenylmethyl)-: This compound has a benzyl group attached to the nitrogen atom, leading to distinct properties and uses in organic synthesis.
The uniqueness of 1H-Pyrrole, 1-(1-methylethenyl)- lies in its specific functional group, which imparts unique chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
258832-42-7 |
|---|---|
Fórmula molecular |
C7H9N |
Peso molecular |
107.15 g/mol |
Nombre IUPAC |
1-prop-1-en-2-ylpyrrole |
InChI |
InChI=1S/C7H9N/c1-7(2)8-5-3-4-6-8/h3-6H,1H2,2H3 |
Clave InChI |
WIZPWTOFPFQRKV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)N1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)

![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dipyridine](/img/structure/B12566915.png)


![4-[4,5-Bis(ethylsulfanyl)-2H-1,3-dithiol-2-ylidene]cyclohexan-1-one](/img/structure/B12566932.png)

![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)

![potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane](/img/structure/B12566973.png)
